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Abstract
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS: 204205-33-4) is a sophisticated

alpha-bromoketone that has emerged as a pivotal intermediate in medicinal chemistry. Its

unique structural architecture, featuring a reactive bromine atom, a cyclopropyl moiety, and a

fluorinated phenyl ring, makes it a valuable building block for the synthesis of complex

pharmaceutical agents. This technical guide provides a comprehensive overview of its

physicochemical properties, detailed synthesis protocols, and its crucial role in the

development of therapeutic agents, most notably the antiplatelet drug Prasugrel. Furthermore,

its application in the synthesis of novel compounds with significant antioxidant activity is

explored. This document consolidates quantitative data into structured tables and provides

detailed experimental workflows and signaling pathway diagrams to serve as an essential

resource for professionals in drug discovery and development.

Physicochemical Properties
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a synthetic compound, typically

appearing as a colorless to light yellow or brown liquid or a low-melting solid.[1][2] Its key

physical and chemical properties are summarized below.
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Property Value Reference(s)

CAS Number 204205-33-4 [3][4]

Molecular Formula C₁₁H₁₀BrFO [3][4]

Molecular Weight 257.10 g/mol [3]

Appearance

Colorless to Brown clear liquid;

Yellow to light brown oil to low-

melting solid

[1][2]

Boiling Point 293.0 °C at 760 mmHg [1][3]

Density 1.574 g/cm³ [1][3]

Flash Point 131.0 °C [1][3]

Refractive Index 1.592 [1]

Storage
Refrigerated (0-10°C), under

inert gas
[5]

Synthesis of 2-Bromo-2-(2-fluorophenyl)-1-
cyclopropylethanone
The primary route to this intermediate is the alpha-bromination of its precursor, 1-cyclopropyl-2-

(2-fluorophenyl)ethanone. Various brominating agents and reaction conditions have been

reported, leading to different yields and purities.

Experimental Workflow: Synthesis via Bromination
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Caption: General workflow for the synthesis of the title compound.
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Comparative Synthesis Protocols
The choice of reagents and conditions significantly impacts the reaction's efficiency. Below is a

summary of various reported methods.

Brominatin
g Agent

Solvent(s)
Catalyst/Init
iator

Yield Purity
Reference(s
)

Iodine

Monobromide

(IBr)

Tetrahydrofur

an (THF)
[BMIM]Br 95.3% 99.73% [6]

N-

Bromosuccini

mide (NBS)

Carbon

Tetrachloride

(CCl₄)

Benzoyl

Peroxide

(BPO)

~67% Not Reported [7]

Hydrobromic

Acid / H₂O₂
Not Specified Not Specified 81% Not Reported [7]

Anhydrous

Cupric

Bromide

Chloroform /

Ethanol
None (Reflux) 85.8% Not Reported [8]

Phosphorus

Pentachloride

Chloroform /

Ethanol
None (Reflux)

96.3% (for

Chloro-

analog)

Not Reported [8]

Detailed Experimental Protocol (Method with IBr)[6]
Reaction Setup: Dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone (17.8 g, 100 mmol),

iodine monobromide (62 g, 300 mmol), and 1-butyl-3-methylimidazolium bromide ([BMIM]Br)

(8.7 g, 40 mmol) in 150 mL of anhydrous tetrahydrofuran in a suitable reaction vessel.

Reaction: Stir the reaction mixture at 40 °C for 4 hours.

Quenching: After the reaction is complete, cool the mixture to room temperature and quench

by adding ice water.

Extraction: Extract the mixture with ethyl acetate.
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Washing: Wash the organic phase with a saturated sodium bisulfite solution.

Purification: Concentrate the organic phase and purify the residue by recrystallization from

ethanol to yield 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (24.5 g).

Role in Medicinal Chemistry
This bromoketone is a versatile intermediate, primarily utilized in the synthesis of antiplatelet

agents and has shown potential in the creation of novel antioxidant compounds.

Key Intermediate in the Synthesis of Prasugrel
The most significant application of 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is as

a crucial building block in the industrial synthesis of Prasugrel.[2][9] Prasugrel is a potent

antiplatelet drug used to prevent thrombosis in patients with acute coronary syndrome

undergoing percutaneous coronary intervention.[10]

The intermediate is used in a key condensation reaction with 5,6,7,7a-tetrahydrothieno[3,2-

c]pyridin-2(4H)-one.

Experimental Workflow: Synthesis of Prasugrel
Precursor
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Condensation Reaction
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Caption: Workflow for the condensation step in Prasugrel synthesis.

Comparative Yields for Prasugrel Precursor Synthesis
Base Solvent

Temperatur
e

Time Yield Reference

Sodium

Carbonate

Methyl-

isobutyl-

ketone

40°C 10 h 86.1% [11]

Not Specified Not Specified Not Specified Not Specified ~35% [12]
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Detailed Experimental Protocol (Condensation Step)[11]
Reaction Setup: To 52 L of methyl-isobutyl-ketone, add 17.8 kg of anhydrous sodium

carbonate and 10.0 kg of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride.

Addition: Add 13.4 kg of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone to the mixture.

Reaction: Stir the mixture for 10 hours at 40°C.

Work-up: Cool the reaction mixture and filter off the inorganic compounds to obtain the

filtrate containing the desired product, which is then carried forward to the next step in the

Prasugrel synthesis.

Mechanism of Action of Prasugrel: P2Y12 Pathway
Inhibition
Prasugrel is a prodrug that is metabolized in the liver by cytochrome P450 enzymes into its

active metabolite, R-138727.[10] This active metabolite irreversibly binds to the P2Y12 subtype

of ADP receptors on the surface of platelets.[13][14] The binding of ADP to the P2Y12 receptor

is a critical step in platelet activation. Inhibition of this receptor prevents the downstream

signaling cascade that leads to the activation of the glycoprotein IIb/IIIa receptor complex.[10]

[13] The activated GPIIb/IIIa complex is responsible for binding fibrinogen, which cross-links

platelets, leading to aggregation and thrombus formation. By blocking this pathway, Prasugrel

effectively inhibits platelet aggregation for the lifespan of the platelet.[10][14]
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Caption: Mechanism of action of Prasugrel's active metabolite on the P2Y12 signaling pathway.

Reagent in the Synthesis of Potent Antioxidants
Beyond its role in antiplatelet therapy, 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone
serves as a versatile reagent for synthesizing novel heterocyclic compounds with potential

therapeutic benefits.[1][2] One notable application is in the synthesis of 4-cyclopropyl-5-(2-

fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, which have demonstrated potent

antioxidant activity.[15]

Experimental Protocol (Antioxidant Synthesis)[15]
A series of thiosemicarbazones are reacted with 2-bromo-1-cyclopropyl-2-(2-

fluorophenyl)ethanone in a semi-Hantzsch cyclization reaction.

Reaction Setup: A mixture of the appropriate thiosemicarbazone (1 mmol), 2-bromo-1-

cyclopropyl-2-(2-fluorophenyl)ethanone (1 mmol), and triethylamine (Et₃N) (1.5 mmol) in

ethanol (10 mL) is prepared.

Reaction: The mixture is refluxed for a specified time (typically 2-4 hours).

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, the reaction mixture is cooled, and the precipitated solid is

filtered, washed with cold ethanol, and dried.

Purification: The crude product is recrystallized from ethanol to yield the pure dihydrothiazole

derivative.

Quantitative Antioxidant Activity Data
The antioxidant potential of the synthesized dihydrothiazole derivatives (5a-h) was evaluated

using DPPH and ABTS radical scavenging assays. The results, expressed as IC₅₀ values (the

concentration required to scavenge 50% of the radicals), are compared against the standard

antioxidant, ascorbic acid.[15]

Compound Substituent (Ar) DPPH IC₅₀ (µM) ABTS IC₅₀ (µM)

5a Phenyl 0.2856 0.1601

5b 4-Methylphenyl 0.3111 0.1655

5c 4-Methoxyphenyl 0.1789 0.0911

5d 4-Chlorophenyl 0.4001 0.1988

5e 4-Bromophenyl 0.3876 0.1901

5f 2-Nitrophenyl 0.5111 0.2654

5g 4-Nitrophenyl 0.1998 0.1001

5h 2,4-Dichlorophenyl 0.4567 0.2113

Ascorbic Acid (Standard) 0.1554 0.0988

Data sourced from Reference[15]. Compounds 5c and 5g showed antioxidant activity

comparable to or better than ascorbic acid in the ABTS assay.

Conclusion: A Versatile Intermediate
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a high-value intermediate in

medicinal chemistry. Its primary, well-established role is in the efficient, large-scale synthesis of

the life-saving antiplatelet drug Prasugrel. Furthermore, ongoing research demonstrates its
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utility as a scaffold for developing new classes of therapeutic agents, such as potent

antioxidants. The reactivity of the α-bromo ketone functionality combined with the unique

properties imparted by the cyclopropyl and fluorophenyl groups ensures its continued

importance in drug discovery and development.

Antiplatelet Agent Synthesis Antioxidant Synthesis

2-Bromo-2-(2-fluorophenyl)
-1-cyclopropylethanone

Prasugrel Precursor

Key Condensation
Reaction

Dihydrothiazole Derivatives
(Potent Antioxidants)

Cyclization
Reaction

Prasugrel

Click to download full resolution via product page

Caption: The central role of the title compound as a versatile intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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